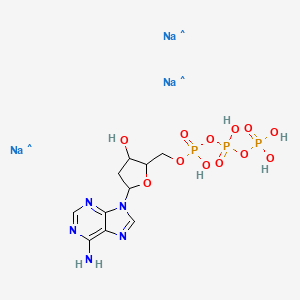

Deoxyadenosine triphosphate trisodium

Description

Significance as a Fundamental Deoxynucleotide Triphosphate Precursor

The paramount significance of deoxyadenosine (B7792050) triphosphate trisodium (B8492382) lies in its function as a substrate for DNA polymerases, the enzymes responsible for constructing new DNA strands. nih.gov During DNA replication, the DNA double helix unwinds, and each strand serves as a template for the synthesis of a new complementary strand. DNA polymerase facilitates the addition of dATP to the growing DNA chain, specifically at positions where thymine (B56734) (T) is present on the template strand, following the principle of complementary base pairing (A-T).

The energy required for the formation of the phosphodiester bond that links dATP to the growing DNA strand is derived from the cleavage of its two terminal phosphate (B84403) groups (pyrophosphate). nih.gov This enzymatic process is fundamental to the accurate transmission of genetic information from one generation of cells to the next. Beyond replication, dATP is also a crucial precursor in various DNA repair mechanisms, ensuring the integrity of the genome by replacing damaged or incorrect nucleotides. nih.gov

Overview of its Central Role in Nucleic Acid Metabolism

Deoxyadenosine triphosphate trisodium holds a central position in the complex network of nucleic acid metabolism. Its availability is tightly regulated to ensure a balanced supply of all four deoxynucleotide triphosphates (dNTPs), which is critical for the fidelity of DNA synthesis. The primary pathway for dATP production involves the reduction of adenosine (B11128) diphosphate (B83284) (ADP) to deoxyadenosine diphosphate (dADP), a reaction catalyzed by the enzyme ribonucleotide reductase. nih.gov Subsequently, dADP is phosphorylated by a nucleoside diphosphate kinase to yield dATP.

Physicochemical Properties of Deoxyadenosine Triphosphate Trisodium

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₅Na₃O₁₂P₃ | chemsrc.comtargetmol.com |

| Molecular Weight | 557.13 g/mol | chemsrc.comtargetmol.com |

| Appearance | White to off-white solid | medchemexpress.com |

| Solubility | Soluble in water | abcam.com |

| CAS Number | 54680-12-5 | chemsrc.comakonscientific.com |

Properties

Molecular Formula |

C10H16N5Na3O12P3 |

|---|---|

Molecular Weight |

560.15 g/mol |

InChI |

InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;; |

InChI Key |

MEUPRCSRSRKMMC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Biochemical Roles of Deoxyadenosine Triphosphate Trisodium

Substrate for Deoxyribonucleic Acid Polymerases in Deoxyribonucleic Acid Synthesis and Replication Mechanisms

Deoxyadenosine (B7792050) triphosphate (dATP) is an essential precursor for the synthesis of DNA. excedr.com It serves as a substrate for DNA polymerases, the enzymes responsible for catalyzing the addition of nucleotides to a growing DNA chain during replication. wikipedia.orgmedchemexpress.com The structure of dATP consists of a deoxyribose sugar, the nitrogenous base adenine (B156593), and a triphosphate group. excedr.combaseclick.eu This triphosphate moiety is a key feature, providing the necessary energy for the polymerization reaction. baseclick.eu

During DNA replication, the double helix is unwound, and each strand serves as a template for the synthesis of a new complementary strand. sbsgenetech.com DNA polymerase facilitates the addition of dATP to the new strand, specifically at positions where the template strand contains a thymine (B56734) (T) base, following the principle of complementary base pairing. baseclick.eusbsgenetech.com

The integration of dATP into a nascent DNA strand is a meticulously orchestrated process. DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the terminal nucleotide on the growing strand and the alpha-phosphate of the incoming dATP molecule. excedr.comsbsgenetech.com This reaction results in the incorporation of deoxyadenosine monophosphate (dAMP) into the DNA chain and the release of a pyrophosphate molecule (PPi). excedr.combaseclick.eu The adenine base of the newly incorporated dAMP then forms two hydrogen bonds with the complementary thymine base on the template strand, contributing to the stability of the DNA double helix. baseclick.eu The accuracy of this base pairing is crucial for maintaining the integrity of the genetic code. baseclick.eu

| Process | Energy Source | Byproducts | Significance |

| Phosphodiester Bond Formation | Hydrolysis of the incoming deoxyribonucleoside triphosphate (e.g., dATP) libretexts.org | Pyrophosphate (PPi) excedr.comwikipedia.org | Drives the DNA synthesis reaction forward and makes it thermodynamically favorable. quora.com |

Involvement in Deoxyribonucleic Acid Repair Pathways and Genetic Stability

Maintaining the integrity of the genome is crucial for cell survival and proper function. biologists.com Deoxyadenosine triphosphate plays a vital role in various DNA repair pathways that correct damage to the DNA molecule. baseclick.eunih.gov An adequate and balanced supply of dNTPs, including dATP, is essential for these repair processes. sbsgenetech.combiologists.com Perturbations in the dNTP pool can lead to genomic instability and have been linked to diseases such as cancer. sbsgenetech.combiologists.com

Deoxyadenosine triphosphate contributes to the maintenance of DNA integrity by serving as a building block for the synthesis of new DNA during repair processes. nih.gov When DNA damage occurs, specialized enzymes recognize and remove the damaged section of the DNA strand. youtube.com DNA polymerases then fill in the resulting gap by incorporating the correct nucleotides, including dATP, using the undamaged strand as a template. wikipedia.org This ensures that the original DNA sequence is accurately restored. baseclick.eu Imbalances in the dATP pool can compromise the fidelity of DNA repair, potentially leading to the incorporation of incorrect nucleotides and the introduction of mutations. baseclick.eu

In response to DNA damage, a complex signaling network known as the DNA damage response (DDR) is activated. nih.gov This response coordinates cell cycle progression with DNA repair activities. youtube.com Several key enzymes involved in DNA repair utilize dATP as a substrate. For instance, in base excision repair (BER), after a damaged base is removed, DNA polymerase β incorporates the correct nucleotide, which could be dATP, into the resulting gap. youtube.com Similarly, in nucleotide excision repair (NER), which removes bulky DNA adducts, DNA polymerases δ and ε are responsible for filling in the excised region, a process that requires dATP and other dNTPs. wikipedia.org The final step in many repair pathways is the sealing of the remaining nick in the DNA backbone by DNA ligase, a reaction that in mammalian cells is often coupled to the hydrolysis of ATP to AMP and pyrophosphate, highlighting the energetic link between dATP's precursor (ATP) and the final steps of repair. nih.gov

| DNA Repair Pathway | Key Enzymes Utilizing dATP/dNTPs | Function of dATP/dNTPs |

| Base Excision Repair (BER) | DNA Polymerase β youtube.com | Fills the single-nucleotide gap created after removal of a damaged base. |

| Nucleotide Excision Repair (NER) | DNA Polymerases δ and ε wikipedia.org | Synthesizes a new DNA strand to replace the excised segment containing bulky lesions. |

| Mismatch Repair (MMR) | DNA Polymerase δ | Fills the gap created after the removal of a segment of DNA containing mismatched bases. biologists.com |

Participation in Nucleic Acid Synthesis Beyond Replication

While the primary role of dATP is in DNA replication and repair, it also participates in other specialized nucleic acid synthesis processes. One notable example is its utilization by the enzyme terminal deoxynucleotidyltransferase (TdT). TdT is a unique DNA polymerase that can catalyze the addition of deoxynucleotides, including dATP, to the 3' end of a DNA strand in a template-independent manner. nih.gov This activity is crucial for the generation of junctional diversity during V(D)J recombination, a key process in the development of the immune system that generates a vast repertoire of antibodies and T-cell receptors. nih.gov TdT-mediated addition of nucleotides at the junctions of gene segments introduces variability, enhancing the diversity of antigen-binding sites. nih.gov

Role in In Vitro Deoxyribonucleic Acid Amplification Methodologies

Deoxyadenosine triphosphate trisodium (B8492382) is a critical substrate in numerous in vitro DNA amplification methodologies, the most prominent of which is the Polymerase Chain Reaction (PCR). clinisciences.combiochain.com PCR is a technique that enables the exponential amplification of a specific DNA segment. clinisciences.com In this process, dATP, along with the other three deoxyribonucleoside triphosphates (dCTP, dGTP, and dTTP), serves as the source of nucleotides for the synthesis of new DNA strands. geneticeducation.co.inquora.com

The process of PCR involves a series of temperature-dependent cycles, including denaturation, annealing, and extension. quora.com During the extension phase, a thermostable DNA polymerase enzyme facilitates the addition of dNTPs to the 3' end of a primer that is annealed to the single-stranded DNA template. clinisciences.com The DNA polymerase recognizes the complementary base on the template strand (thymine in the case of dATP) and catalyzes the formation of a phosphodiester bond between the 5' phosphate (B84403) group of the incoming dATP and the 3' hydroxyl group of the growing DNA strand. excedr.comclinisciences.com This reaction results in the incorporation of deoxyadenosine monophosphate into the new DNA strand and the release of pyrophosphate. clinisciences.com This cyclical process of denaturation, annealing, and extension leads to the exponential amplification of the target DNA sequence. clinisciences.com

The fidelity and efficiency of DNA amplification in PCR are highly dependent on the purity and concentration of the dNTPs, including dATP trisodium. baseclick.eu

Table 1: Key Components in a Standard Polymerase Chain Reaction (PCR)

| Component | Function |

| DNA Template | The DNA molecule that contains the target sequence to be amplified. |

| Primers | Short, single-stranded DNA sequences that are complementary to the ends of the target sequence, providing a starting point for DNA synthesis. |

| DNA Polymerase | An enzyme that synthesizes new DNA strands by adding nucleotides to the primers in a template-dependent manner. |

| Deoxyribonucleoside triphosphates (dNTPs) | The building blocks of DNA, including dATP, dCTP, dGTP, and dTTP. geneticeducation.co.in |

| Buffer Solution | Provides a suitable chemical environment for the activity of the DNA polymerase. |

| Magnesium Ions (Mg2+) | A cofactor for DNA polymerase that is essential for its enzymatic activity. |

Utilization in Deoxyribonucleic Acid Sequencing Techniques

Deoxyadenosine triphosphate trisodium is also a crucial reagent in DNA sequencing, the process of determining the precise order of nucleotides within a DNA molecule. libretexts.orgcd-genomics.com The most classic and foundational method that heavily relies on dATP is the Sanger sequencing, or chain-termination, method. wikipedia.orgbiology-pages.info

In Sanger sequencing, a DNA template is replicated in vitro in the presence of a DNA polymerase, a primer, the four standard dNTPs (including dATP), and a small concentration of modified nucleotides called dideoxynucleoside triphosphates (ddNTPs). wikipedia.orglibretexts.org When a ddNTP is incorporated into the growing DNA strand, it terminates the elongation process because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. cuny.edubaseclick.eu

The sequencing reaction is typically performed in four separate tubes, with each tube containing all four dNTPs but only one type of ddNTP (ddATP, ddCTP, ddGTP, or ddTTP). libretexts.orgwikipedia.org For instance, in the "A" reaction tube, the DNA polymerase will incorporate either dATP or ddATP when it encounters a thymine on the template strand. libretexts.org The random incorporation of ddATP results in a series of DNA fragments of different lengths, all ending with a dideoxyadenosine. libretexts.orgyoutube.com

These fragments are then separated by size using gel electrophoresis, and the sequence of the DNA is determined by reading the order of the fragments across the four lanes of the gel. libretexts.orgcuny.edu In more modern automated Sanger sequencing, each of the four ddNTPs is labeled with a different fluorescent dye, allowing the sequencing reaction to be performed in a single tube. sigmaaldrich.comnih.gov As the fragments are separated by capillary electrophoresis, a laser excites the dyes, and a detector reads the color of the fluorescent tag on each fragment, thereby revealing the DNA sequence. libretexts.orgsigmaaldrich.com

Table 2: Comparison of dATP and ddATP in Sanger Sequencing

| Feature | Deoxyadenosine Triphosphate (dATP) | Dideoxyadenosine Triphosphate (ddATP) |

| Structure | Contains a 3'-hydroxyl group on the deoxyribose sugar. cuny.edu | Lacks a 3'-hydroxyl group on the deoxyribose sugar. cuny.edubaseclick.eu |

| Function | Allows for the extension of the DNA strand by forming a phosphodiester bond with the next nucleotide. cuny.edu | Terminates DNA strand elongation upon incorporation. cuny.edubaseclick.eu |

| Role in Sequencing | Serves as a building block for the synthesis of the complementary DNA strand. libretexts.org | Acts as a chain terminator, generating fragments of varying lengths. baseclick.eu |

| Concentration in Reaction | Present in a higher concentration to allow for the synthesis of multiple fragment lengths. wikipedia.org | Present in a lower concentration to ensure random termination events. wikipedia.org |

Beyond the foundational Sanger method, dATP is also a component in various next-generation sequencing (NGS) technologies. aatbio.comatdbio.com While the specific chemistries of NGS platforms vary, they all rely on the sequential addition of nucleotides, including dATP, to a template strand, with the incorporation of each nucleotide being detected to determine the sequence. atdbio.com

Metabolic Pathways and Regulation of Deoxyadenosine Triphosphate Pools

Biosynthesis of Deoxyadenosine (B7792050) Triphosphate

The formation of dATP is a highly regulated process that draws from both de novo synthesis of purine (B94841) rings and the recycling of existing bases through salvage pathways. These initial pathways produce adenosine (B11128) monophosphate (AMP), which is then converted to its deoxy-form and subsequently phosphorylated to yield dATP.

De Novo and Salvage Pathways of Purine Nucleotide Synthesis

Deoxyadenosine triphosphate originates from the broader pathways of purine nucleotide biosynthesis, which are divided into two main routes: the de novo pathway and the salvage pathway. fiveable.mewikipedia.org

The de novo pathway constructs purine nucleotides from simple precursor molecules, such as amino acids, carbon dioxide, and formate. nih.govunacademy.com This energy-intensive process involves a series of ten enzymatic steps to convert phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP), the common precursor for all purine nucleotides. nih.gov IMP is then converted into adenosine monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP). nih.gov The synthesis of deoxyribonucleotides occurs later, through the reduction of ribonucleoside diphosphates by the enzyme ribonucleotide reductase (RNR). libretexts.org This enzyme converts adenosine diphosphate (B83284) (ADP) into deoxyadenosine diphosphate (dADP), which is then phosphorylated to dATP. libretexts.org The activity of RNR is tightly regulated allosterically; high levels of dATP act as a feedback inhibitor, binding to the enzyme's activity site and shutting down the synthesis of all deoxyribonucleotides to maintain a balanced pool. libretexts.orgwikipedia.org

The salvage pathway is a less energy-consuming route that recycles pre-formed nucleobases and nucleosides resulting from the degradation of DNA and RNA. fiveable.mewikipedia.org This pathway is critical in tissues that cannot perform de novo synthesis. wikipedia.org Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) attach a ribose-5-phosphate (B1218738) group from PRPP to a recycled purine base. fiveable.me In the context of dATP, kinases play a central role by phosphorylating salvaged deoxyadenosine to form deoxyadenosine monophosphate (dAMP), which can then enter the phosphorylation cascade to become dATP. researchgate.net

Enzymatic Conversion from Deoxyadenosine Monophosphate

dAMP → dADP → dATP

This process is catalyzed by specific kinases that ensure the efficient production of the triphosphate form required for DNA synthesis. harvard.eduexcedr.com

The first phosphorylation step, the conversion of dAMP to deoxyadenosine diphosphate (dADP), is catalyzed by a deoxynucleoside monophosphate kinase (dNMP kinase). mdpi.comnih.gov Specifically, this reaction is mediated by adenylate kinase (also known as dAMP kinase), an enzyme that exhibits narrow substrate specificity. harvard.edu Adenylate kinase accepts AMP, ADP, ATP, and their corresponding 2'-deoxy forms as substrates, making it highly effective for this conversion. harvard.edu

The reaction is as follows: dAMP + ATP ⇌ dADP + ADP

Researchers have successfully isolated and cloned the genes for dNMP kinases, such as deoxyadenylate monophosphate kinase (AK), from organisms like Saccharomyces cerevisiae for overexpression in E. coli. nih.gov This has enabled the detailed study and optimization of dADP biosynthesis from dAMP. nih.gov Deoxycytidine kinase (dCK) is another key enzyme in the salvage pathway that can phosphorylate deoxyadenosine, contributing to the cellular pool of dAMP and subsequently dATP. researchgate.net

The second and final phosphorylation, converting dADP to dATP, is predominantly carried out by pyruvate (B1213749) kinase (PK). wikipedia.orgresearchgate.netharvard.edu This enzyme catalyzes the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to a nucleoside diphosphate. wikipedia.org While its primary role is in glycolysis, where it converts ADP to ATP, pyruvate kinase also efficiently phosphorylates dADP to dATP. wikipedia.orgnih.gov

The reaction can be described as: dADP + PEP → dATP + Pyruvate

This step is crucial for regenerating ATP and for the synthesis of deoxynucleoside triphosphates. researchgate.net The process is highly efficient and is a key part of both in vitro and in vivo dATP synthesis strategies. harvard.eduexcedr.com The reaction requires the presence of magnesium ions (Mg²⁺) and potassium ions (K⁺) for full enzymatic activity. researchgate.net

Saccharomyces cerevisiae as a Model System for Biosynthetic Optimization

Saccharomyces cerevisiae, or baker's yeast, serves as an effective model organism for optimizing the biosynthesis of dATP. nih.govresearchgate.netfrontiersin.org Its well-characterized genetic and metabolic systems allow for metabolic engineering to enhance the production of valuable biochemicals. frontiersin.org Studies have utilized whole-cell catalysis in S. cerevisiae to synthesize dATP from dAMP, taking advantage of the cell's endogenous enzymatic machinery and creating an efficient ATP regeneration system to drive the phosphorylation steps. nih.govmdpi.com

By adding chemical effectors and optimizing reaction conditions through response surface methodology, researchers have significantly improved the yield and concentration of dATP. nih.gov The optimization involves fine-tuning parameters such as substrate concentrations, pH, temperature, and the presence of co-factors and metabolic enhancers. nih.govaminer.org Under optimized conditions, a substrate conversion rate of 93.80% was achieved, yielding a dATP concentration of 2.10 g/L, a significant increase compared to non-optimized conditions. nih.govaminer.org

| Parameter | Optimal Value |

|---|---|

| dAMP | 1.40 g/L |

| Glucose | 40.97 g/L |

| MgCl₂·6H₂O | 4.00 g/L |

| KCl | 2.00 g/L |

| NaH₂PO₄ | 31.20 g/L |

| Yeast | 300.00 g/L |

| Ammonium Chloride | 0.67 g/L |

| Acetaldehyde | 11.64 mL/L |

| pH | 7.0 |

| Temperature | 29.6 °C |

| Substrate Conversion | 93.80% |

| dATP Concentration | 2.10 g/L |

Catabolism and Degradation of Deoxyadenosine Triphosphate

The breakdown of dATP is essential for maintaining cellular homeostasis and preventing the toxic effects of its accumulation. nih.govfrontiersin.org The catabolic pathways for purine deoxyribonucleotides are distinctly different from those for purine ribonucleotides. nih.gov While ribonucleotides like AMP are typically deaminated to IMP, purine deoxyribonucleotides are primarily degraded through dephosphorylation back to their corresponding deoxyribonucleosides. nih.gov

In human T lymphoblastoid cells, the accumulation of dATP can induce the catabolism of adenine ribonucleotides. nih.govpnas.org High levels of dATP, along with ATP, stimulate the deamination of AMP by AMP deaminase, while dAMP itself is a poor substrate for this enzyme. nih.govpnas.org This leads to the degradation of ATP to maintain the adenylate energy charge, following the pathway: ATP → AMP → IMP → inosine → hypoxanthine. nih.gov

Therefore, the primary route for dATP degradation involves sequential dephosphorylation: dATP → dADP → dAMP → Deoxyadenosine

Following dephosphorylation, the resulting deoxyadenosine can be further broken down. The enzyme adenosine deaminase can convert deoxyadenosine to deoxyinosine, which is then catabolized. youtube.com However, deficiencies in this enzyme lead to the accumulation of deoxyadenosine and, subsequently, dATP, which is a hallmark of certain immunodeficiency diseases. wikipedia.orgyoutube.com

Hydrolysis of Oxidized Purine Nucleoside Triphosphates by Specific Diphosphatases (e.g., MTH1/NUDT1)

Cells possess specialized enzymes that function to "sanitize" the dNTP pool by eliminating damaged or modified precursors. nih.govresearchgate.net A key enzyme in this process is the MutT Homolog 1 (MTH1), also known as Nudix Hydrolase 1 (NUDT1). wikipedia.orgfrontiersin.orggenecards.org MTH1 is a pyrophosphatase that hydrolyzes oxidized purine nucleoside triphosphates, preventing their incorporation into the genome. frontiersin.orgnih.govresearchgate.net

The primary function of MTH1 is to convert oxidized dNTPs into their corresponding monophosphate forms, which cannot be utilized by DNA polymerases. researchgate.netresearchgate.net This enzyme exhibits broad substrate specificity for oxidized purine nucleotides. wikipedia.orgnih.gov Among its key substrates are 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP) and 2-hydroxy-2'-deoxyadenosine 5'-triphosphate (2-OH-dATP), a major product of dATP oxidation. nih.govnih.govjst.go.jp The hydrolysis reaction effectively removes these mutagenic precursors from the pool available for DNA synthesis. nih.gov MTH1 is also capable of hydrolyzing other modified purines, including methylated nucleotides like N6-methyl-dATP. frontiersin.orgnih.gov

The enzyme is located in both the cytoplasm and mitochondria, suggesting it plays a role in sanitizing nucleotide pools for both nuclear and mitochondrial DNA replication. wikipedia.orggenecards.org The mechanism for its broad specificity involves a unique protonation state exchange between two adjacent aspartate residues (Asp-119 and Asp-120) in the substrate-binding pocket, allowing it to recognize different oxidized nucleotides. wikipedia.orgnih.gov

| Substrate | Type of Damage | Hydrolysis Product | Reference |

|---|---|---|---|

| 2-hydroxy-2'-deoxyadenosine 5'-triphosphate (2-OH-dATP) | Oxidative | 2-hydroxy-dAMP | nih.govnih.gov |

| 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP) | Oxidative | 8-oxo-dGMP | wikipedia.orgnih.gov |

| 8-oxo-2'-deoxyadenosine 5'-triphosphate (8-oxo-dATP) | Oxidative | 8-oxo-dAMP | genecards.orgebi.ac.uk |

| N6-methyl-dATP | Methylation | N6-methyl-dAMP | nih.gov |

Prevention of Misincorporation of Damaged Nucleotides into Deoxyribonucleic Acid

The enzymatic activity of MTH1/NUDT1 is a critical preventative DNA repair mechanism. nih.gov By sanitizing the dNTP pool, MTH1 ensures that DNA polymerases are not presented with mutagenic substrates during replication. frontiersin.orgresearchgate.netresearchgate.net The incorporation of oxidized precursors like 2-OH-dATP and 8-oxo-dGTP into a nascent DNA strand can have significant consequences. nih.govjst.go.jp For instance, 8-oxo-dGTP can mispair with adenine, leading to G:C to T:A transversion mutations. pnas.org Similarly, oxidized dATP derivatives can cause misincorporations and subsequent mutations. nih.govjst.go.jp

The hydrolysis of these damaged triphosphates to monophosphates by MTH1 is crucial because DNA polymerases exclusively use nucleoside triphosphates as substrates. researchgate.net Therefore, the resulting 8-oxo-dGMP or 2-hydroxy-dAMP cannot be incorporated into the growing DNA chain. researchgate.net This preventative action reduces the burden on other DNA repair pathways, such as base excision repair, which would otherwise have to excise the damaged base after its incorporation. nih.gov This "nucleotide pool sanitation" is a proactive strategy to safeguard the integrity of the genome. frontiersin.orgnih.gov Studies on cells lacking MTH1 have shown increased susceptibility to cell death caused by oxidative stress, accompanied by an accumulation of 8-oxoguanine in both nuclear and mitochondrial DNA. nih.gov This highlights the essential role of MTH1 in protecting cells from the genotoxic effects of oxidized purine nucleotides. nih.govnih.gov

Intracellular Deoxynucleotide Triphosphate Pool Homeostasis

The maintenance of a balanced and sufficient pool of the four dNTPs—dATP, dGTP, dCTP, and dTTP—is essential for the accuracy of DNA replication and repair. plos.orgnih.govnih.gov The cellular concentrations of dNTPs are tightly regulated to prevent imbalances that could compromise genomic stability. biologists.comoup.com This regulation occurs primarily at the level of dNTP synthesis, which is catalyzed by the enzyme ribonucleotide reductase (RNR).

Regulation of Ribonucleotide Reductase Activity by Feedback Inhibition

Ribonucleotide reductase (RNR) catalyzes the rate-limiting step in the de novo synthesis of dNTPs by converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). nih.govpnas.org The activity of RNR is subject to complex allosteric regulation, which ensures the production of dNTPs in the correct proportions and amounts. elifesciences.org

The binding of dATP induces a significant conformational change in the RNR enzyme, leading to its inactivation. nih.gov This inhibition mechanism often involves the dATP-dependent oligomerization of the enzyme's large subunit (α subunit) into inactive complexes. elifesciences.org In human RNR, inhibitory concentrations of dATP promote the formation of a stable, ring-shaped hexamer (α6). nih.govacs.org This structure is thought to prevent the radical-generating small subunit (β subunit) from accessing the active site of the large subunit, thereby halting catalysis. nih.govacs.org In E. coli, dATP binding promotes the formation of an inactive α4β4 ring structure. nih.govresearchgate.net This feedback mechanism is a critical cellular strategy to prevent the toxic accumulation of dNTPs and maintain homeostasis. nih.gov

| Allosteric Effector | Binding Site | Effect on Activity | Oligomeric State of α Subunit | Reference |

|---|---|---|---|---|

| ATP (Adenosine triphosphate) | Activity Site (A-site) | Activation | Promotes α6 formation, but state is less stable and interconverts with other forms | nih.govacs.org |

| dATP (Deoxyadenosine triphosphate) | Activity Site (A-site) | Inhibition | Promotes stable, inactive α6 ring formation | nih.govacs.org |

Consequences of Deoxynucleotide Pool Imbalances on Genomic Integrity

An imbalance, such as an elevated level of one dNTP relative to others, can increase the rate of nucleotide misincorporation by DNA polymerases. nih.govnih.gov This occurs because the excess dNTP can outcompete the correct dNTP for binding to the polymerase active site, leading to the formation of a mismatch. While DNA proofreading and mismatch repair (MMR) systems exist to correct these errors, a high rate of misincorporation can saturate these repair mechanisms. plos.orgnih.govnih.gov

Perturbations in dNTP pools are mutagenic and can lead to an increased frequency of single-base substitutions and other mutations. oup.comnih.gov Such imbalances are a recognized source of genomic instability, a hallmark of cancer cells. nih.govbiologists.comresearchgate.net Studies have shown that even moderate imbalances can elevate mutation rates without necessarily halting cell cycle progression, allowing mutagenic lesions to persist and become fixed in the genome. oup.comnih.gov Therefore, the precise homeostatic control of dNTP pools, including the feedback inhibition by dATP, is a fundamental requirement for maintaining the stability of the genome. mdpi.com

Enzymology and Mechanistic Interactions of Deoxyadenosine Triphosphate Trisodium

Deoxyadenosine (B7792050) Triphosphate as a Substrate for Deoxyribonucleic Acid Polymerases

Deoxyadenosine triphosphate is one of the four essential deoxynucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for the synthesis of DNA. wikipedia.orgexcedr.com DNA polymerases catalyze the incorporation of dATP into a growing DNA strand, pairing it with a complementary thymine (B56734) base on the template strand. excedr.com This process involves the formation of a phosphodiester bond between the alpha-phosphate of dATP and the 3'-hydroxyl group of the elongating nucleotide chain, releasing pyrophosphate. excedr.com

The efficiency and rate of dATP incorporation are defined by key kinetic parameters, which can vary between different DNA polymerase systems. For the bacteriophage T4 DNA polymerase, pre-steady-state kinetic analyses have provided detailed insights into the incorporation of deoxyadenosine monophosphate (dAMP) opposite a template thymine.

Studies using 2-aminopurine (B61359) fluorescence to monitor the reaction have determined the dissociation constant (K_d) for dATP and the maximum rate of incorporation (k_pol). These experiments reveal a multi-step process that includes initial nucleotide binding followed by a conformational change leading to catalysis. researchgate.net The burst phase of the reaction, representing the first turnover of the enzyme, is used to calculate these kinetic values. researchgate.net The kinetics are also sensitive to environmental conditions such as pH. researchgate.net

Interactive Table: Pre-Steady-State Kinetic Parameters for dATP Incorporation by T4 DNA Polymerase

| pH | K_d (µM) | k_pol (s⁻¹) |

| 7.6 | 16.2 | 314 |

| 6.5 | 10.0 | 126 |

Data derived from pre-steady-state kinetic experiments measuring dAMP incorporation opposite template T. researchgate.net

DNA polymerases exhibit a high degree of fidelity, ensuring the correct nucleotide is incorporated with remarkable accuracy to maintain genomic integrity. nih.gov The specificity for dATP is determined by the precise geometry of the Watson-Crick base pair it forms with thymine within the enzyme's active site. nih.gov

The fidelity of DNA polymerases is not solely reliant on the free energy differences between correct and incorrect base pairs, which are often small. nih.gov Instead, a multi-step mechanism involving conformational changes of the polymerase enhances specificity. nih.govnih.gov When a correct dNTP like dATP binds, it induces a conformational change in the polymerase, moving it from an "open" to a "closed" state. nih.gov This closed state aligns the catalytic residues correctly for the chemical reaction to proceed. nih.gov

Modulation of Enzymatic Activities by Deoxyadenosine Triphosphate and its Analogues

Beyond its role as a substrate for DNA synthesis, dATP is a critical allosteric regulator of other enzymes, notably ribonucleotide reductases.

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, the rate-limiting step in dNTP synthesis. nih.gov The activity of RNRs is tightly controlled by allosteric regulation to maintain a balanced pool of dNTPs for DNA replication and repair. wikipedia.org

dATP acts as a potent noncompetitive inhibitor for most RNRs. wikipedia.org It binds to an allosteric site on the enzyme, distinct from the active site, known as the activity site (a-site). elifesciences.org The binding of dATP to this site induces a significant conformational change, promoting the oligomerization of the enzyme into an inactive state. In human RNR, dATP binding stabilizes a ring-shaped hexameric structure (α₆). nih.govmit.edu This structure effectively prevents the radical-generating subunit (β) from accessing the active sites located on the interior of the ring, thereby shutting down enzyme activity. nih.govmit.edu Similarly, in E. coli RNR, dATP stabilizes an inactive ring-shaped α₄β₄ complex. nih.gov This mechanism ensures that when the pool of dATP is high, the production of all dNTPs is halted, preventing toxic overaccumulation and maintaining cellular homeostasis. wikipedia.orgwikipedia.org

Deoxyadenosine triphosphate is a crucial substrate for viral DNA synthesis and its interaction with viral polymerases is a key target for antiviral therapies.

HIV Reverse Transcriptase: The Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. nih.gov HIV RT utilizes the host cell's dNTPs, including dATP, as substrates for this process. Many antiviral drugs, known as nucleoside reverse transcriptase inhibitors (NRTIs), are analogues of natural dNTPs. mdpi.com These NRTIs act as competitive inhibitors, binding to the dNTP-binding site of the RT active site. mdpi.com For example, the potent NRTI Islatravir (EFdA), in its triphosphate form, demonstrates a higher binding affinity for HIV-1 RT than the natural dATP substrate. mdpi.com

Adenovirus Deoxyribonucleic Acid Synthesis: The replication of the linear, double-stranded DNA genome of adenovirus shows a strong dependency on ATP. nih.gov However, research on in vitro replication systems has demonstrated that dATP can effectively substitute for ATP during both the initiation and elongation stages of adenovirus DNA synthesis. nih.gov The initiation of replication involves the formation of a covalent complex between dCTP and a precursor terminal protein, a reaction that can be fueled by dATP. nih.govresearchgate.net This indicates that dATP can serve not only as a building block but also as an energy source for the viral replication machinery. nih.gov

Cellular and Molecular Effects of Deoxyadenosine Triphosphate Trisodium

Influence on Mitochondrial Function and Apoptosis Induction

Deoxyadenosine (B7792050) triphosphate is a key player in the intrinsic pathway of apoptosis, primarily through its interaction with mitochondrial factors. Elevated intracellular concentrations of dATP can trigger a cascade of events leading to programmed cell death.

A primary event in dATP-mediated apoptosis is the specific release of cytochrome c from the mitochondrial intermembrane space. medchemexpress.com Studies have demonstrated that dATP can directly induce the release of cytochrome c from isolated mitochondria. medchemexpress.com This process is considered a critical upstream event in the apoptotic cascade. embopress.org Research using mouse liver mitochondria showed that dATP at a concentration of 0.5 mM prompts cytochrome c release in a manner that is independent of mitochondrial swelling. medchemexpress.com This effect was notably inhibited by Cyclosporin A, suggesting the involvement of the mitochondrial permeability transition pore in this dATP-induced phenomenon. medchemexpress.com Once in the cytosol, cytochrome c participates in the activation of caspases, the executioner enzymes of apoptosis. embopress.orgnih.gov

Elevated levels of dATP modulate apoptotic pathways by promoting the formation of the apoptosome, a key protein complex that initiates the caspase cascade. In a cell-free system, dATP, in conjunction with cytochrome c, facilitates the activation of Apoptotic Protease-Activating Factor 1 (Apaf-1). nih.gov This complex then recruits and activates pro-caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the systematic dismantling of the cell. nih.govnih.gov

The accumulation of dATP can result from an imbalance in the intracellular deoxynucleoside triphosphate (dNTP) pool. nih.gov For instance, exposing mouse mammary tumor cells to deoxyadenosine led to a 100-fold increase in dATP concentration, which was followed by the appearance of DNA double-strand breaks, a hallmark of apoptosis. nih.gov This suggests that the dNTP imbalance triggered by high dATP levels is a crucial initiator of these apoptotic events. nih.gov

Table 1: Key Molecules in dATP-Mediated Apoptosis

| Molecule | Role in Apoptosis |

|---|---|

| Deoxyadenosine triphosphate (dATP) | Triggers cytochrome c release and promotes apoptosome formation. |

| Cytochrome c | Released from mitochondria; binds to Apaf-1 to initiate caspase activation. embopress.org |

| Apaf-1 (Apoptotic Protease-Activating Factor 1) | Forms the apoptosome complex with dATP and cytochrome c. nih.gov |

| Caspase-9 | Initiator caspase activated by the apoptosome. nih.gov |

| Caspase-3 | Effector caspase activated by caspase-9; executes cellular degradation. nih.govnih.gov |

Role in Bacterial Physiology and Pathogenesis

Extracellular dATP is recognized by bacteria as a signaling molecule, influencing key aspects of their physiology and pathogenesis, including cell lysis and the formation of biofilms. nih.govnih.gov

Extracellular dATP/ATP can stimulate bacterial cell lysis, leading to the release of cellular contents, including extracellular DNA (eDNA). nih.govplos.org This process is significant because eDNA is a crucial component of the extracellular matrix in biofilms. semanticscholar.org The release of ATP and dATP from damaged or distressed host cells can act as a "danger signal" for bacteria. nih.govnih.gov In response, bacteria may initiate a process of controlled lysis in a subpopulation of cells, thereby releasing eDNA into the environment to facilitate biofilm formation. nih.govplos.org This response is viewed as a protective mechanism, allowing bacteria to adapt to the presence of host immune responses. nih.gov

The eDNA released through dATP-stimulated cell lysis is a key structural component that promotes bacterial adhesion and the development of biofilms. nih.govnih.gov Studies have shown that treatment with 400 μM dATP for 16 hours stimulates the formation of bacterial biofilms in vitro. medchemexpress.com This effect is not limited to a single species; dATP has been shown to enhance biofilm formation in several pathogenic strains, including Acinetobacter baumannii, Stenotrophomonas maltophilia, and Staphylococcus aureus. semanticscholar.org By promoting biofilm development, extracellular dATP helps bacteria to establish resilient communities that are more resistant to host defenses and antimicrobial agents. nih.govsemanticscholar.org Furthermore, dATP/ATP has been observed to stimulate bacterial adherence to human bronchial epithelial cells, suggesting it plays a role in the initial stages of infection. nih.govnih.gov

Table 2: Effect of dATP on Biofilm Formation in Various Bacterial Pathogens

| Bacterial Strain | Effect of dATP |

|---|---|

| Acinetobacter baumannii | Stimulates biofilm formation. semanticscholar.org |

| Stenotrophomonas maltophilia | Stimulates biofilm formation. semanticscholar.org |

| Staphylococcus aureus | Stimulates biofilm formation. semanticscholar.org |

| Generic Pathogenic Strains | Stimulates adherence to human epithelial cells. medchemexpress.com |

Impact on Cardiac Myocyte Function

In cardiac muscle, dATP can serve as an alternative energy substrate to adenosine (B11128) triphosphate (ATP) for myosin, the motor protein responsible for muscle contraction. wikipedia.orgnih.gov The substitution of dATP for ATP has been shown to enhance the contractile properties of cardiac myocytes. nih.gov In myocardial samples from human subjects with end-stage heart failure, dATP was found to increase the magnitude and rate of contraction at all levels of calcium activation. nih.gov

The mechanism behind this enhancement involves an increase in the number of myosin heads binding to actin and an acceleration of cycling kinetics. nih.gov Structural and computational analyses have revealed that the hydrolysis products of dATP (dADP and inorganic phosphate) induce a change in the structure of the actin-binding surface on myosin. nih.gov This alteration increases the electrostatic interactions between myosin and actin, thereby increasing the rate of cross-bridge formation and leading to a more forceful contraction. nih.gov These findings suggest that modulating intracellular dATP levels could be a novel approach for treating systolic dysfunction. nih.gov

Table 3: Effects of dATP on Cardiac Myocyte Contractile Properties

| Contractile Parameter | Effect of dATP |

|---|---|

| Force of Contraction | Increased. nih.gov |

| Rate of Contraction | Increased. nih.gov |

| Myosin-Actin Binding | Increased. nih.gov |

| Cross-Bridge Cycling Kinetics | Increased. nih.gov |

| Ca2+ Sensitivity of Force | Increased. nih.gov |

Modulation of Myosin Chemomechanical Activity

Deoxyadenosine triphosphate (dATP) has been identified as a modulator of myosin's chemomechanical activity, influencing the interaction between myosin and actin, which is fundamental to muscle contraction. nih.gov Molecular dynamics simulations have suggested that dATP can induce structural alterations in the myosin head. These changes are thought to increase the surface area of the actin-binding regions, thereby promoting a stronger interaction between myosin and actin. nih.gov

In studies involving a transgenic mouse model with elevated levels of dATP in skeletal muscle, X-ray diffraction data indicated that myosin heads were positioned closer to actin filaments even in a relaxed state. nih.gov Following muscle contraction, the presence of elevated dATP was associated with a slight but significant delay in the decay of force. nih.gov This suggests that dATP may keep myosin in an activated state near the thin filaments after relaxation, which could facilitate subsequent contractions. nih.gov

Research on purified myosin from failing human hearts has also demonstrated an enhanced N-Triphosphatase (NTPase) activity with dATP compared to adenosine triphosphate (ATP). The NTPase activity was measured at 0.89 ± 0.17 s-1/head with dATP, significantly higher than the 0.55 ± 0.20 s-1/head observed with ATP. researchgate.net This indicates that dATP can increase the rate at which myosin hydrolyzes its energy source, a key step in the cross-bridge cycling that drives muscle contraction.

Effects on Contractile Force Development

Deoxyadenosine triphosphate has been shown to significantly enhance contractile force development in myocardial tissue, particularly in the context of heart failure. nih.govnih.gov Studies on myocardial samples from human subjects with end-stage heart failure have demonstrated that substituting ATP with dATP leads to an increase in isometric force at both maximal and submaximal calcium (Ca2+) concentrations. nih.govnih.gov

This enhancement of force is accompanied by an increase in the Ca2+ sensitivity of force. nih.govnih.gov Specifically, the presence of dATP resulted in an increase in the pCa50 value by 0.06 to 0.08 pCa units, meaning less calcium is required to achieve half-maximal force. researchgate.netnih.gov

Furthermore, dATP influences the rate of force development. In demembranated multicellular samples from failing human hearts, dATP increased the maximum rate of force redevelopment (ktr). researchgate.netnih.gov This indicates an increase in the speed of cross-bridge binding and cycling. nih.gov Despite the increased magnitude and rate of force development, studies have importantly shown no increase in the time to 50% and 90% myofibril relaxation. nih.govnih.gov

The following table summarizes the key findings on the effects of dATP on contractile force in human end-stage heart failure samples:

| Parameter | ATP | dATP | Percentage Change | p-value |

| Isometric Force (saturating Ca2+) | 38.6 ± 3.8 mN/mm² | 42.8 ± 4.2 mN/mm² | ~10.9% | <0.001 |

| Isometric Force (pCa=5.6) | 21.2 ± 6.1 mN/mm² | 26.4 ± 6.4 mN/mm² | ~24.5% | <0.001 |

| Isometric Force (pCa=5.8) | 22.6 ± 5.9 mN/mm² | 27.5 ± 6.3 mN/mm² | ~21.7% | <0.001 |

| Rate of Force Redevelopment (ktr) | 0.62 ± 0.01 s⁻¹ | 0.82 ± 0.01 s⁻¹ | ~32.3% | <0.05 |

| Rate of Contractile Activation (isolated myofibrils) | 0.57 ± 0.06 s⁻¹ | 0.80 ± 0.06 s⁻¹ | ~40.4% | <0.01 |

Data sourced from studies on human end-stage heart failure samples. researchgate.net

These findings suggest that dATP could potentially increase the rate of pressure rise during contraction (dP/dT) and the end-systolic pressure in the failing human myocardium. nih.govnih.gov

Research Methodologies and Development of Deoxyadenosine Triphosphate Trisodium Analogues

Applications of Deoxyadenosine (B7792050) Triphosphate Trisodium (B8492382) in Molecular Biology Techniques

The utility of deoxyadenosine triphosphate trisodium spans numerous core techniques in molecular biology, from the exponential amplification of DNA to the determination of its sequence. baseclick.eu

Deoxyadenosine triphosphate trisodium is an indispensable component of the polymerase chain reaction (PCR) and its quantitative counterpart, real-time PCR (qPCR). excedr.com In these techniques, dATP, along with the other three deoxynucleoside triphosphates (dNTPs) – dGTP, dCTP, and dTTP – serves as the raw material for the synthesis of new DNA strands. biochain.com During the extension phase of PCR, a thermostable DNA polymerase incorporates dATP and the other dNTPs into the growing DNA chain, complementary to the template strand. excedr.combiochain.com The concentration of dNTPs is a critical parameter for the efficiency and fidelity of the PCR reaction, with a typical final concentration for each dNTP being around 200 µM. thermofisher.comnih.gov Imbalances in the dNTP pool can lead to replication errors and mutations. baseclick.eu

The following table summarizes the typical components of a standard PCR reaction, highlighting the central role of dATP.

| Component | Typical Final Concentration | Function |

| Template DNA | 0.1–1 ng (plasmid) or 5–50 ng (genomic) in a 50 µL reaction | Provides the sequence to be amplified. thermofisher.com |

| Forward and Reverse Primers | 0.1–1.0 µM | Initiate DNA synthesis at the target sequence. |

| DNA Polymerase | 1–2.5 units per 50 µL reaction | Catalyzes the synthesis of new DNA strands. thermofisher.com |

| dNTP Mix (dATP, dGTP, dCTP, dTTP) | 200 µM of each | Building blocks for the new DNA strands. thermofisher.comnih.gov |

| PCR Buffer | 1X | Provides the optimal chemical environment for the polymerase. |

| MgCl₂ | 1.5–2.5 mM | A necessary cofactor for DNA polymerase activity. |

This table provides a general overview; optimal concentrations may vary depending on the specific application and polymerase used.

In the realm of DNA sequencing, dATP is a key substrate in the widely used Sanger sequencing method. baseclick.eu This method involves the enzymatic synthesis of DNA strands of varying lengths, which are terminated by the incorporation of a dideoxynucleotide triphosphate (ddNTP). lsu.edu In the reaction mix dedicated to adenine (B156593), both dATP and a labeled or unlabeled ddATP are included. libretexts.org When the DNA polymerase incorporates a dATP, the chain continues to elongate; however, the incorporation of a ddATP, which lacks a 3'-hydroxyl group, terminates the synthesis. libretexts.org The resulting fragments of different lengths, all ending in adenine, are then separated by electrophoresis to determine the position of each adenine in the sequence. lsu.edu

Furthermore, dATP is fundamental in various DNA labeling techniques. baseclick.eubiochain.com These methods often involve the incorporation of modified nucleotides, including labeled dATP analogues, into a DNA strand by a DNA polymerase to generate probes for hybridization-based assays or for visualization in imaging experiments.

Deoxyadenosine triphosphate trisodium is a crucial component in isothermal amplification techniques, which, unlike PCR, amplify DNA at a constant temperature. baseclick.eu Loop-mediated isothermal amplification (LAMP) is a prominent example that utilizes a strand-displacing DNA polymerase and a set of four to six primers to achieve high specificity and efficiency. thermofisher.comnih.gov dATP, along with the other dNTPs, is required for the synthesis of the characteristic stem-loop DNA structures that serve as the basis for exponential amplification in LAMP. youtube.com

Reverse transcription LAMP (RT-LAMP) extends this technique to the detection of RNA by incorporating a reverse transcriptase, which first synthesizes a complementary DNA (cDNA) strand from the RNA template. nih.govnih.gov This cDNA then serves as the template for the LAMP reaction, again relying on dATP for the amplification process. nih.gov The single-step nature and constant temperature requirements of RT-LAMP make it a valuable tool for rapid diagnostics. nih.gov

Cell-free protein synthesis (CFPS) is an in vitro method for producing proteins without the use of living cells. wikipedia.org These systems utilize a cell extract that contains the necessary machinery for transcription and translation, including ribosomes, tRNAs, and enzymes. nih.govidtdna.com To fuel the synthesis of proteins from a DNA template, an energy source and a supply of amino acids and nucleotides are required. nih.gov Deoxyadenosine triphosphate trisodium, as a component of the nucleotide mix, is essential for the transcription of the DNA template into messenger RNA (mRNA) by an RNA polymerase within the cell-free system. This mRNA then serves as the blueprint for protein synthesis by the ribosomes. nih.gov The open nature of CFPS allows for direct control over the reaction environment, making it a powerful tool for producing toxic proteins and for high-throughput protein expression. idtdna.com

Synthesis and Characterization of Deoxyadenosine Triphosphate Analogues

The chemical modification of dATP has led to the development of a diverse range of analogues that serve as powerful tools in biochemical and cellular studies. These modified nucleotides can be engineered to carry specific functionalities, such as fluorescent tags or reactive groups, enabling the investigation of DNA structure and function in ways not possible with their natural counterpart.

The synthesis of modified dATP analogues often involves multi-step chemical processes. nih.gov A general approach for creating base-modified nucleoside triphosphates may involve the chemical synthesis of the modified nucleoside, followed by phosphorylation to yield the triphosphate. nih.govmdpi.com Purification of the final product is typically achieved through techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Fluorescently Labeled dATP: These analogues are designed by attaching a fluorophore to the deoxyadenosine base. nih.gov The choice of fluorophore and the linker used to attach it are critical to ensure that the modified dATP can still be efficiently incorporated by DNA polymerases and that the fluorescent signal is detectable. nih.govbiorxiv.org These probes have proven invaluable for real-time visualization of DNA synthesis and chromosome segregation in living cells. nih.gov

The table below presents examples of fluorescent dyes used to label dATP and their applications.

| Fluorophore | Abbreviation | Key Features | Applications |

| Tetramethylrhodamine | TAMRA | Bright, photostable | Real-time visualization of DNA replication in vivo. nih.gov |

| Cyanine 3 | Cy3 | Bright, sensitive to its environment | DNA labeling, single-molecule studies. |

| Boron-dipyrromethene | BODIPY | High quantum yield, narrow emission spectra | Live-cell imaging of DNA synthesis. nih.gov |

Alkyne-Modified dATP: These analogues contain an alkyne group, a small, bio-inert functional group that can be used for subsequent chemical modifications via "click chemistry." baseclick.eunih.gov The alkyne group is typically introduced at the 7-position of the deazaadenine core or the 8-position of adenine. mdpi.combaseclick.eu Once incorporated into DNA, the alkyne handle allows for the attachment of various molecules, such as fluorescent dyes, biotin, or other reporter groups, through a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. acs.orgnih.gov This two-step labeling strategy provides a versatile platform for the functionalization of DNA. nih.gov However, the enzymatic incorporation of some alkyne-modified dATPs can be challenging, with efficiency depending on the specific modification and the DNA polymerase used. mdpi.com

Incorporation of Chemically Modified Deoxyadenosine Triphosphate Analogues by Deoxyribonucleic Acid Polymerases

The enzymatic incorporation of chemically modified deoxyadenosine triphosphate (dATP) analogues into a growing DNA strand is a cornerstone of numerous molecular biology techniques. This process is fundamentally dependent on the ability of DNA polymerases to recognize and utilize these modified nucleotides as substrates. The substrate specificity of DNA polymerases is not absolute, allowing for the incorporation of dATP analogues with modifications at the sugar, base, or phosphate (B84403) moiety. Research in this area focuses on synthesizing novel analogues and characterizing their interaction with various DNA polymerases to expand the toolkit for applications such as DNA sequencing, labeling, and the generation of modified DNA with novel functionalities.

The efficiency of incorporation is a critical parameter and is influenced by the nature and position of the chemical modification, as well as the specific DNA polymerase used. Polymerases from different families (e.g., Family A, such as Taq polymerase, and Family B, such as Pwo and KOD polymerases) exhibit varying degrees of tolerance for modified substrates. Generally, polymerases lacking 3' to 5' exonuclease activity (proofreading) are more permissive in incorporating modified nucleotides.

Studies have shown that modifications to the nucleobase, particularly at the 7-position of the 7-deazapurine core, can be well-tolerated and in some cases, even enhance incorporation efficiency. For instance, 7-aryl-7-deaza-dATP analogues have been reported to be better substrates for some DNA polymerases than the natural dATP. acs.org This is attributed to favorable π-π stacking interactions between the modified base and amino acid residues in the active site of the polymerase.

Kinetic studies are crucial for quantifying the efficiency of incorporation. The key parameters measured are the maximal rate of incorporation (kpol) and the apparent dissociation constant (Kd,app), which reflects the binding affinity of the analogue to the polymerase-DNA complex. The ratio kpol/Kd,app provides a measure of the catalytic efficiency or specificity of the polymerase for the modified substrate.

Below is a data table summarizing the incorporation of various chemically modified dATP analogues by different DNA polymerases, including relevant kinetic data where available.

| Modified dATP Analogue | DNA Polymerase | Key Findings | Kinetic Parameters |

| α-thio-dATP | DNA Polymerase I (Klenow Fragment) | Incorporation rate was slower (40-65%) compared to natural dATP. The α-thio substitution increased the time required for nucleotide recognition. | <τopen> increased by over 100% compared to dATP. |

| 7-aryl-7-deaza-dATP | Various (including KOD XL, Vent (exo-)) | Surprisingly better substrates for most DNA polymerases than natural dATP. acs.org | Higher affinity binding to the active site than dATP. acs.org |

| 3'-O-azidomethyl-dATP-Cy3 | KOD polymerase (engineered mutants) | Wild-type KOD pol failed to incorporate this analogue, but engineered variants showed high catalytic efficiency. biorxiv.org | Mut_E10 variant showed over 20-fold improvement in kinetic efficiency compared to an earlier mutant. biorxiv.org |

Evaluation of Chain-Terminating Deoxyadenosine Triphosphate Analogues (e.g., ddATP)

Chain-terminating deoxyadenosine triphosphate analogues are pivotal in molecular biology, most notably for the Sanger method of DNA sequencing. libretexts.orgwikipedia.orgcuny.edu These analogues lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which leads to the termination of DNA chain elongation upon their incorporation by a DNA polymerase. libretexts.orgcuny.edu The most well-known and widely used chain-terminating analogue is 2',3'-dideoxyadenosine (B1670502) triphosphate (ddATP).

The evaluation of these analogues involves assessing their ability to be incorporated by DNA polymerases and to effectively terminate DNA synthesis. The efficiency of termination is a critical factor and is dependent on the specific DNA polymerase used and the reaction conditions. For Sanger sequencing, a precise ratio of the chain-terminating analogue to its corresponding natural deoxynucleotide triphosphate (dNTP) is required to generate a ladder of DNA fragments of varying lengths, each ending with the specific terminator. wikipedia.org

The mechanism of action involves the DNA polymerase catalyzing the formation of a phosphodiester bond between the 5'-phosphate of the incoming ddATP and the 3'-hydroxyl of the growing DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the ddATP molecule prevents the addition of the next nucleotide, thus halting further extension of the DNA strand. libretexts.org

While ddATP is the archetypal chain-terminating analogue, other modifications at the 3' position of the deoxyribose sugar can also confer chain-terminating properties. Research has explored various 3'-modified dNTPs as alternative terminators. However, the efficiency of incorporation and termination can vary significantly. For example, some DNA polymerases that are resistant to ddNTPs have been shown to be inhibited by other analogues in the presence of certain ions like Mn2+. nih.gov

The development of fluorescently labeled ddNTPs revolutionized DNA sequencing, enabling automated, high-throughput analysis. wikipedia.orgcuny.edu In this method, each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) is labeled with a different fluorescent dye. This allows all four termination reactions to be performed in a single tube, and the sequence is determined by the order of the colors detected as the fragments are separated by capillary electrophoresis.

Below is a data table summarizing the evaluation of ddATP as a chain-terminating analogue with various DNA polymerases.

| Chain-Terminating Analogue | DNA Polymerase | Application/Method | Key Findings |

| 2',3'-dideoxyadenosine triphosphate (ddATP) | Taq polymerase | Sanger DNA Sequencing | Efficiently incorporated, leading to chain termination. Used in both radioactive and fluorescent sequencing methods. libretexts.orgwikipedia.org |

| 2',3'-dideoxyadenosine triphosphate (ddATP) | T7 DNA polymerase | Sanger DNA Sequencing | Used in conjunction with fluorescently-labeled dideoxynucleotides. Replacing dATP with 7-deaza-dATP can improve uniformity of termination. nih.gov |

| 2',3'-dideoxyadenosine triphosphate (ddATP) | DNA polymerase alpha | Inhibition studies | Showed strong inhibitory power in the presence of Mn2+, acting as a competitive inhibitor to dATP. nih.gov |

| 7-deaza-2'-deoxyadenosine triphosphate (c⁷dATP) | T7 DNA polymerase | DNA Sequencing | Used to replace dATP to reduce electrophoretic mobility anomalies (compressions) in G/A rich regions. nih.gov |

Implications in Cellular Homeostasis and Pathophysiological States Mechanistic and Biochemical Perspectives

Deoxyadenosine (B7792050) Triphosphate Accumulation in Genetic Immunodeficiency Diseases

Certain inherited metabolic disorders disrupt purine (B94841) metabolism, leading to the toxic accumulation of dATP, particularly in developing lymphocytes. This accumulation is a key factor in the pathophysiology of severe combined immunodeficiency (SCID), a group of life-threatening genetic disorders characterized by a profound absence of T-lymphocytes and, in some cases, B- and NK-lymphocytes.

Adenosine (B11128) deaminase (ADA) deficiency is an autosomal recessive disorder that accounts for approximately 10-15% of SCID cases. nih.gov The ADA enzyme is crucial for the purine salvage pathway, where it catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. nih.govmhmedical.com

In the absence of functional ADA, its substrates, particularly 2'-deoxyadenosine, accumulate in both intracellular and extracellular compartments. nih.gov This excess 2'-deoxyadenosine is then readily phosphorylated by cellular kinases, such as deoxycytidine kinase, leading to a massive intracellular accumulation of deoxyadenosine triphosphate (dATP). nih.govresearchgate.net Concentrations of dATP in erythrocytes of individuals with ADA deficiency can be increased by up to 200-fold. mhmedical.com

The pathogenic effects of dATP accumulation are multifaceted:

Inhibition of Ribonucleotide Reductase: High levels of dATP act as a potent allosteric inhibitor of ribonucleotide reductase. mhmedical.comresearchgate.net This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme leads to a severe imbalance in the deoxynucleotide triphosphate (dNTP) pool, which in turn impairs normal DNA synthesis and repair. nih.gov

Induction of Apoptosis: The accumulation of dATP is toxic to lymphocytes, particularly immature T-cells (thymocytes), which have high rates of proliferation. mhmedical.comoipub.com This toxicity is mediated, in part, through the activation of apoptotic pathways. researchgate.netnih.gov The impairment of DNA repair due to dNTP pool imbalances can trigger DNA breaks, which subsequently activates p53-dependent apoptosis. oipub.com

Disruption of Cellular Methylation: The accumulation of 2'-deoxyadenosine also leads to the inactivation of S-adenosylhomocysteine (SAH) hydrolase. nih.gov This results in the buildup of SAH, which inhibits crucial transmethylation reactions necessary for the proper development and differentiation of thymocytes. nih.gov

The combination of these biochemical disturbances leads to the profound T- and B-lymphocytopenia characteristic of ADA-deficient SCID. nih.gov

| Metabolic Consequence | Mechanism | Effect on Lymphocytes |

| dATP Accumulation | Increased phosphorylation of excess 2'-deoxyadenosine. nih.govresearchgate.net | Inhibition of ribonucleotide reductase, impaired DNA synthesis and repair. nih.govmhmedical.com |

| Apoptosis Induction | DNA damage from impaired repair triggers p53-dependent pathways. oipub.com | Depletion of developing thymocytes and mature lymphocytes. oipub.comnih.gov |

| Impaired Methylation | Inactivation of SAH hydrolase by 2'-deoxyadenosine. nih.gov | Disruption of normal thymocyte differentiation. nih.gov |

Purine nucleoside phosphorylase (PNP) deficiency is another rare autosomal recessive disorder of purine metabolism that results in a severe T-cell immunodeficiency, though B-cell function is often less affected than in ADA deficiency. medscape.comprimaryimmune.orgmedlineplus.gov PNP is a key enzyme in the purine salvage pathway, responsible for the conversion of (deoxy)guanosine and (deoxy)inosine to their respective purine bases, guanine (B1146940) and hypoxanthine. immunodeficiencysearch.comnih.gov

| Deficiency | Accumulated Metabolite | Primary Cellular Consequence | Affected Cell Type |

| Adenosine Deaminase (ADA) | Deoxyadenosine triphosphate (dATP) | Inhibition of ribonucleotide reductase, apoptosis. mhmedical.comresearchgate.net | T-, B-, and NK-lymphocytes. nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Deoxyguanosine triphosphate (dGTP) | Inhibition of ribonucleotide reductase. medscape.com | Primarily T-lymphocytes. medscape.comimmunodeficiencysearch.com |

Deoxynucleotide Triphosphate Pool Imbalances and Genotoxicity

The accuracy of DNA polymerases is highly dependent on the balanced supply of dNTPs. dntb.gov.ua An imbalance in the dNTP pool can lead to increased mutation rates through several mechanisms:

Increased Misincorporation: An excess of one dNTP can increase the likelihood of its misincorporation opposite a non-complementary base on the template strand during DNA synthesis. nih.govnih.gov This occurs because the higher concentration of the incorrect nucleotide can kinetically favor its insertion by the DNA polymerase over the correct, but less abundant, nucleotide.

Saturation of Proofreading and Mismatch Repair: DNA polymerases have a proofreading function that can excise incorrectly inserted nucleotides. Following replication, the mismatch repair (MMR) system corrects remaining errors. pnas.org However, a high rate of misincorporation due to dNTP pool imbalances can overwhelm and saturate these repair mechanisms, leading to a higher mutation frequency. nih.govpnas.org

Strand Misalignment: Imbalances in dNTP pools can also promote strand misalignment, particularly in repetitive DNA sequences, leading to insertion or deletion mutations. nih.gov

Studies in various organisms have demonstrated that different dNTP imbalances lead to distinct mutational signatures, highlighting the specificity of this mutagenic process. nih.govoup.com

Genomic instability, a hallmark of cancer, refers to a high frequency of mutations and chromosomal alterations within the genome. biologists.comadanguyenx.com Imbalances in dNTP pools are a significant contributor to this instability. nih.govnih.gov By increasing the mutation rate and promoting replication stress, dNTP imbalances can lead to more severe genomic alterations. biologists.com

Replication stress, characterized by the slowing or stalling of replication forks, can be induced by insufficient or imbalanced dNTP levels. biologists.comnih.gov Stalled replication forks are prone to collapse, which can result in DNA double-strand breaks. researchgate.net Inaccurate repair of these breaks can lead to chromosomal rearrangements, such as deletions, duplications, and translocations, further fueling genomic instability. nih.gov Therefore, the maintenance of dNTP homeostasis is a critical aspect of safeguarding the genome from the types of alterations that can drive cellular transformation and cancer progression. nih.govnih.gov

Role of Oxidized Deoxyadenosine Triphosphate in Deoxyribonucleic Acid Damage and Repair

In addition to imbalances in the canonical dNTP pool, the presence of oxidized dNTPs represents another significant threat to genome integrity. Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism, can oxidize both DNA bases and the free dNTPs in the nucleotide pool. researchgate.netnih.gov

Purine deoxynucleotides, including dATP, are susceptible to oxidation. One of the oxidation products of dATP is 2-hydroxy-2'-deoxyadenosine 5'-triphosphate (2-OH-dATP). nih.gov If not neutralized, these oxidized precursors can be incorporated into newly synthesized DNA by polymerases. researchgate.netnih.gov The incorporation of an oxidized nucleotide like 2-OH-dATP can lead to mispairing during subsequent rounds of DNA replication, resulting in mutations. For instance, studies have shown that 2-OH-dATP can be misincorporated opposite guanine and cytosine, leading to G·C→T·A transversions and G·C→A·T transitions. nih.gov

To counteract this threat, cells have evolved "sanitizing" enzymes that degrade oxidized dNTPs, preventing their incorporation into the genome. The human MutT homolog-1 (MTH1) protein, for example, hydrolyzes oxidized purine dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, converting them into their monophosphate forms. researchgate.netnih.govnih.gov This action effectively cleanses the dNTP pool of these mutagenic substrates. The importance of this protective mechanism is underscored by findings that in cells deficient in mismatch repair, the incorporation of oxidized purines from the dNTP pool is a significant contributor to their genetic instability. nih.gov

The base excision repair (BER) pathway is then responsible for recognizing and removing oxidized bases that have been incorporated into the DNA strand, further safeguarding the genome from the deleterious effects of oxidative damage. oup.com

Enzymatic Hydrolysis of Oxidized Purines by MTH1

The MutT Homolog 1 (MTH1) protein, also known as Nudix hydrolase 1 (NUDT1), plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates. nih.govnih.gov This enzymatic activity is a critical first line of defense against the mutagenic potential of oxidized precursors. ahajournals.org MTH1 converts oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, into their monophosphate forms, thereby preventing their use by DNA polymerases during replication. semanticscholar.orgnih.govreactome.org

MTH1 exhibits broad substrate specificity, targeting a range of oxidized purine deoxyribonucleotides and ribonucleotides. nih.govsemanticscholar.org The catalytic efficiency of MTH1 varies for different oxidized substrates, with a notable preference for certain forms. nih.govnih.gov Key amino acid residues within the MTH1 active site, including Asn33, Trp117, and Asp119, are essential for substrate recognition and catalytic activity. nih.govsemanticscholar.org Structural studies have revealed that these residues interact with the oxidized base, facilitating the hydrolysis of the pyrophosphate bond. nih.govrcsb.org

Table 1: Substrate Specificity of Human MTH1 Protein

| Substrate | Relative Hydrolysis Rate (%) |

|---|---|

| 2-hydroxy-dATP (2-OH-dATP) | 100 |

| 8-oxo-dGTP | 40 |

| 8-oxo-dATP | 25 |

| 2-hydroxy-ATP (2-OH-rATP) | 15 |

| 8-oxo-GTP (8-oxo-rGTP) | <5 |

| 8-oxo-ATP (8-oxo-rATP) | <5 |

This table is based on data from multiple biochemical studies assessing the hydrolytic activity of MTH1 on various oxidized purine nucleotides. semanticscholar.orgnih.gov

The mechanism of hydrolysis involves the precise positioning of the oxidized nucleotide within the active site, allowing for nucleophilic attack on the α-phosphate. rcsb.org The presence of a Nudix box motif is a characteristic feature of MTH1 and related hydrolases, which is crucial for their phosphohydrolase activity. nih.govnih.gov By efficiently degrading these damaged precursors, MTH1 maintains the fidelity of the nucleotide pool, which is essential for preserving genomic integrity. semanticscholar.orgelsevierpure.com

Prevention of Oxidative Deoxyribonucleic Acid Damage Integration

The enzymatic action of MTH1 directly prevents the incorporation of oxidized purines into the DNA strand. researchgate.net In the absence of MTH1 activity, oxidized nucleotides like 8-oxo-dGTP can be mistakenly used by DNA polymerases. nih.govresearchgate.net The integration of such damaged bases into the genome can have significant pathological consequences, leading to mutations and potentially contributing to carcinogenesis and neurodegenerative diseases. semanticscholar.orgtandfonline.com

Different DNA polymerases exhibit varying efficiencies and preferences when it comes to incorporating oxidized nucleotides. nih.gov Replicative polymerases (A- and B-family) are generally more resistant to inserting 8-oxo-dGTP. nih.gov In contrast, polymerases involved in DNA repair and translesion synthesis (X- and Y-family) can incorporate these damaged nucleotides more readily. nih.govresearchgate.net Notably, these specialized polymerases often mispair 8-oxo-dGTP with adenine (B156593) instead of cytosine, leading to A:T to C:G transversions. nih.govnih.govoup.com

Table 2: Research Findings on the Incorporation of Oxidized Nucleotides by DNA Polymerases

| DNA Polymerase Family | General Role | Propensity to Incorporate 8-oxo-dGTP | Common Mispairing Partner | Reference |

|---|---|---|---|---|

| A- and B-family | Chromosome replication | Low | - | nih.gov |

| X- and Y-family | DNA repair, Translesion synthesis | High | Adenine | nih.govresearchgate.net |

This table summarizes general trends observed in studies of DNA polymerase fidelity with oxidized nucleotide substrates.

The accumulation of 8-oxoguanine (8-oxoG), the nucleobase form of 8-oxo-dGTP, in DNA is a hallmark of oxidative stress and is highly mutagenic. nih.govwikipedia.org If MTH1 fails to sanitize the nucleotide pool, and an oxidized precursor is incorporated, the cell must rely on base excision repair (BER) pathways to remove the lesion from the DNA. researchgate.netmdpi.com Enzymes such as 8-oxoguanine DNA glycosylase (OGG1) are responsible for recognizing and excising 8-oxoG from the DNA backbone. tandfonline.commdpi.com The coordinated action of nucleotide pool sanitization by MTH1 and subsequent DNA repair mechanisms is therefore essential for mitigating the genotoxic effects of oxidative stress and maintaining cellular homeostasis. mdpi.comnih.gov

Future Directions in Deoxyadenosine Triphosphate Trisodium Research

Advancements in Understanding Regulatory Networks of Deoxynucleotide Triphosphate Metabolism

The maintenance of balanced deoxynucleotide triphosphate (dNTP) pools is critical for cellular homeostasis. frontiersin.org Future research will continue to unravel the complex regulatory networks that govern dNTP metabolism, with a particular focus on dATP. Key to this is the enzyme ribonucleotide reductase (RNR), which catalyzes the rate-limiting step in de novo dNTP synthesis. researchgate.netmdpi.com Oncogenic signaling pathways, including c-Myc, p53, and mTORC1, are known to influence dNTP metabolism, and a deeper understanding of these connections is a significant area of future investigation. frontiersin.org

Imbalances in the dNTP pool, including elevated levels of dATP, can lead to increased mutation rates by promoting the misincorporation of nucleotides during DNA synthesis. biologists.comnih.gov The discovery of SAMHD1 as the first mammalian dNTP triphosphohydrolase has provided new insights into dNTP regulation. nih.govnih.gov SAMHD1 maintains homeostatic dNTP levels, and its impaired function can lead to an increased dNTP pool, genomic instability, and cell cycle progression, thereby facilitating cancer cell proliferation. nih.gov Future studies will likely focus on how SAMHD1 expression and activity are controlled in different cell types and cellular conditions. nih.gov

Table 1: Key Enzymes in dNTP Metabolism Regulation

| Enzyme | Function | Role in dATP Regulation |

| Ribonucleotide Reductase (RNR) | Catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates. mdpi.com | A key enzyme in the de novo synthesis pathway that produces the precursors for dATP. researchgate.net Its activity is tightly regulated to control the overall dNTP pool size. nih.gov |

| SAMHD1 | A deoxynucleoside triphosphohydrolase that degrades dNTPs. nih.gov | Reduces cellular dNTP concentrations, including dATP, to maintain homeostasis, particularly outside of the S phase. nih.govmdpi.com |

| Deoxycytidine Kinase (DCK) | Phosphorylates deoxynucleosides in the salvage pathway. researchgate.net | While primarily acting on other deoxynucleosides, it is part of the overall salvage pathway that contributes to the dNTP pool. researchgate.net |

| Thymidine (B127349) Kinase 1 and 2 (TK1 and TK2) | Phosphorylates thymidine in the salvage pathway. researchgate.net | Crucial for the synthesis of dTTP, and its regulation is important for maintaining the balance between all four dNTPs, including dATP. mdpi.com |

Exploration of Novel Enzymatic Interactions and Cellular Signaling Pathways

Beyond its canonical role in DNA synthesis, dATP is emerging as a modulator of various enzymatic activities and cellular signaling pathways. Future research will explore these novel interactions to uncover new layers of cellular regulation. For instance, dATP can act as an allosteric effector, binding to proteins and altering their function. nih.gov In the context of ribonucleotide reductase, dATP acts as a feedback inhibitor, creating a regulatory loop that controls its own synthesis. nih.gov

Recent studies have also suggested a role for dATP in modulating myocardial metabolism and function. Elevated dATP levels in cardiomyocytes have been shown to improve cardiac contractility and induce metabolic remodeling towards higher oxidative capacity. nih.govbiorxiv.org This suggests that dATP may have signaling roles in energy metabolism, a research area ripe for further exploration. Understanding how dATP influences enzymes involved in metabolic pathways, such as those in glycolysis and oxidative phosphorylation, will be a key future direction. nih.gov